
O-Ethyl Chlorthalidone Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl Chlorthalidone, also known as 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide, is a derivative of chlorthalidone. This compound belongs to the class of thiazide-like diuretics, which are commonly used to treat hypertension and edema. The ethyl derivative is noted for its increased solubility in water compared to chlorthalidone itself .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Chlorthalidone involves the ethylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the ethylation process .
Industrial Production Methods
Industrial production of O-Ethyl Chlorthalidone follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl Chlorthalidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
O-Ethyl Chlorthalidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a diuretic agent.
Medicine: It is investigated for its potential use in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new diuretic drugs and other therapeutic agents
Mécanisme D'action
O-Ethyl Chlorthalidone exerts its effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The compound’s diuretic effect is primarily due to its action on the Na+/Cl− symporter .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorthalidone: The parent compound, used widely as a diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar applications.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness
O-Ethyl Chlorthalidone is unique due to its increased water solubility compared to chlorthalidone, which may enhance its bioavailability and therapeutic efficacy. This property makes it a promising candidate for further pharmaceutical development .
Propriétés
Formule moléculaire |
C16H17ClN2O5S |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C16H15ClN2O4S.H2O/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22;/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22);1H2 |
Clé InChI |
SFVBKFOWELOUOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


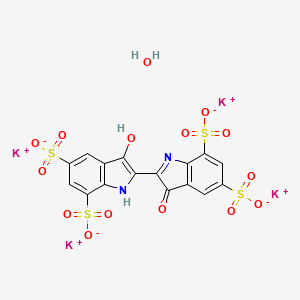


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
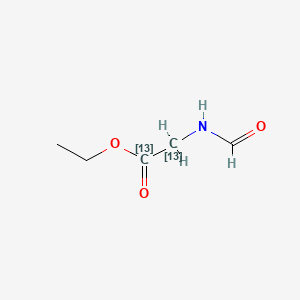
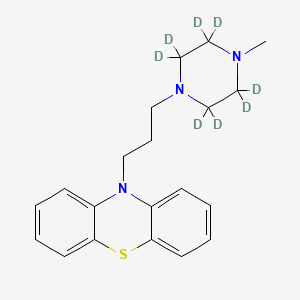

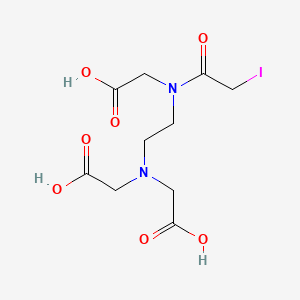
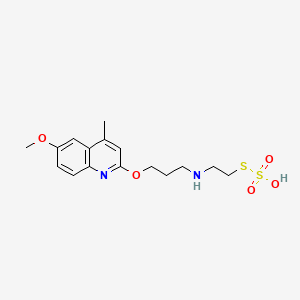


![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
